molecular formula C13H14ClN3OS B2830868 1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415468-83-4

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2830868
CAS RN: 2415468-83-4
M. Wt: 295.79
InChI Key: FTRMTVRMGQTFOW-UHFFFAOYSA-N
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Description

“1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazoles, including “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, are five-membered heterocyclic compounds containing sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse, ranging from diazo-coupling to one-pot multicomponent reactions . The specific reactions for “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” are not explicitly mentioned in the available literature.

Mechanism of Action

While the specific mechanism of action for “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is not detailed in the available literature, benzothiazole derivatives have been reported to exhibit various biological activities, including anti-tubercular activity .

Future Directions

The development of new benzothiazole derivatives, including “1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research could focus on exploring the diverse synthetic pathways and biological activities of these compounds.

properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c14-9-2-1-3-10-11(9)16-13(19-10)17-6-4-8(5-7-17)12(15)18/h1-3,8H,4-7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRMTVRMGQTFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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